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Introduction

Resistance to targeted therapies is a significant challenge in oncology. In pancreatic ductal
adenocarcinoma (PDAC), resistance to inhibitors of dihydroorotate dehydrogenase (DHODH),
a key enzyme in the de novo pyrimidine biosynthesis pathway, can arise through the
upregulation of the nucleoside salvage pathway. This pathway allows cancer cells to bypass
the block in de novo synthesis by importing extracellular uridine. CNX-774, a novel small
molecule, has been identified as a potent inhibitor of the equilibrative nucleoside transporter 1
(ENT1), a key transporter responsible for uridine uptake. By blocking ENT1, CNX-774
effectively shuts down the pyrimidine salvage pathway, re-sensitizing resistant pancreatic
cancer cells to DHODH inhibitors such as brequinar (BQ). This combination therapy leads to
profound pyrimidine starvation and synergistic cancer cell death.[1][2][3]

Mechanism of Action

CNX-774 was initially developed as a Bruton tyrosine kinase (BTK) inhibitor. However, its
efficacy in overcoming resistance to DHODH inhibitors is independent of its BTK inhibitory
activity.[1] The primary mechanism is the competitive inhibition of ENT1. In pancreatic cancer
cells resistant to DHODH inhibitors, the salvage pathway, which relies on the uptake of
extracellular nucleosides like uridine via ENT1, becomes a critical survival mechanism. By
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inhibiting ENT1, CNX-774 prevents the influx of uridine, thereby crippling the salvage pathway.
When combined with a DHODH inhibitor that blocks the de novo pathway, the cancer cells are
deprived of essential pyrimidines, leading to cell cycle arrest and apoptosis.[1][2][3]

Key Applications

e Overcoming Resistance to DHODH Inhibitors: The primary application of CNX-774 is in
combination with DHODH inhibitors to treat resistant pancreatic cancers.

e Synergistic Cancer Therapy: The dual blockade of both the de novo and salvage pyrimidine
synthesis pathways results in a potent synergistic anti-cancer effect.[1]

o Research Tool: CNX-774 serves as a valuable research tool for studying the role of the
nucleoside salvage pathway in cancer metabolism and drug resistance.

Data Presentation

The synergistic effect of CNX-774 in combination with the DHODH inhibitor brequinar has been
demonstrated across various pancreatic cancer cell lines. The following table summarizes the
half-maximal inhibitory concentrations (IC50) of brequinar in the presence and absence of
CNX-774.

. Brequinar + CNX-
Brequinar IC50

Cell Line 774 (1 pM) IC50 Fold Sensitization
(M)
(M)
S2-013 >10 0.8 >12.5
HCT 116 0.480 0.045 10.7
MIA PaCa-2 0.680 0.090 7.6

Note: The data presented are representative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Determine
Synergism
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This protocol outlines the procedure for assessing the synergistic effect of CNX-774 and
brequinar on pancreatic cancer cell viability using the CellTiter-Glo® Luminescent Cell Viability
Assay.

Materials:

Pancreatic cancer cell lines (e.g., S2-013, MIA PaCa-2)
e Complete culture medium (e.g., DMEM with 10% FBS)
e CNX-774 (stock solution in DMSO)

e Brequinar (stock solution in DMSO)

» 96-well opaque-walled microplates

o CellTiter-Glo® Luminescent Cell Viability Assay kit

e Luminometer

Procedure:

e Cell Seeding:

o Trypsinize and count pancreatic cancer cells.

o Seed the cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in
100 pL of complete culture medium.

o Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell
attachment.

e Drug Treatment:

o Prepare serial dilutions of brequinar and a fixed concentration of CNX-774 (e.g., 1 uM) in
complete culture medium.
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o As a control, prepare wells with brequinar alone, CNX-774 alone, and vehicle (DMSO)
alone.

o Carefully remove the medium from the wells and add 100 pL of the drug-containing
medium to the respective wells.

o Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

o Cell Viability Measurement:

[e]

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

o

Add 100 pL of CellTiter-Glo® reagent to each well.

[¢]

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

[e]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

[e]

Measure the luminescence using a luminometer.
e Data Analysis:

o Subtract the average background luminescence from the control wells (medium only) from
all other readings.

o Normalize the data to the vehicle-treated control wells to determine the percentage of cell
viability.

o Plot the dose-response curves and calculate the IC50 values using a suitable software
(e.g., GraphPad Prism).

o The combination index (Cl) can be calculated to formally assess synergy.

Protocol 2: Metabolomic Analysis of Pyrimidine
Nucleotides by LC-MS/MS

This protocol describes the extraction and analysis of intracellular pyrimidine nucleotides from
pancreatic cancer cells treated with CNX-774 and brequinar using liquid chromatography-
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tandem mass spectrometry (LC-MS/MS).
Materials:
e Pancreatic cancer cells (e.g., S2-013)
o 6-well plates
e CNX-774 and Brequinar
* Ice-cold 80% methanol
o Cell scraper
e Microcentrifuge tubes
e Centrifugal vacuum concentrator
¢ LC-MS/MS system
Procedure:
e Cell Culture and Treatment:
o Seed S2-013 cells in 6-well plates and grow to 80-90% confluency.

o Treat the cells with vehicle, brequinar (5 pM), CNX-774 (2 pM), or a combination of both
for 8 hours.

o Metabolite Extraction:
o Aspirate the medium and wash the cells twice with ice-cold PBS.
o Add 1 mL of ice-cold 80% methanol to each well.
o Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

o Vortex the tubes vigorously for 1 minute.
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o Centrifuge at 14,000 rpm for 10 minutes at 4°C.

o Transfer the supernatant to a new tube and dry the samples using a centrifugal vacuum
concentrator.

e LC-MS/MS Analysis:

o Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade
water/acetonitrile.

o Inject the samples onto a C18 reverse-phase column.

o Perform chromatographic separation using a gradient of mobile phase A (e.g., water with
0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

o Analyze the eluent using a tandem mass spectrometer in negative ion mode with multiple
reaction monitoring (MRM) for specific pyrimidine nucleotides (e.g., UMP, UDP, UTP).

e Data Analysis:
o Integrate the peak areas for each metabolite.
o Normalize the data to an internal standard and/or total protein content.

o Compare the relative abundance of pyrimidine nucleotides between the different treatment

groups.

Protocol 3: In Vivo Orthotopic Pancreatic Cancer Mouse
Model

This protocol details the establishment of an orthotopic pancreatic cancer mouse model and
the evaluation of the in vivo efficacy of CNX-774 and brequinar combination therapy.

Materials:
e Immunocompromised mice (e.g., NOD/SCID)

e Pancreatic cancer cells (e.g., KPC 1245)
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Matrigel

Surgical instruments

CNX-774 and Brequinar for in vivo administration

Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:

e Orthotopic Tumor Implantation:

[¢]

Anesthetize the mice using a suitable anesthetic (e.qg., isoflurane).

[¢]

Make a small incision in the left abdominal flank to expose the pancreas.

[e]

Inject a suspension of 1 x 1076 pancreatic cancer cells in 50 pL of a 1:1 mixture of PBS
and Matrigel into the tail of the pancreas.

Suture the abdominal wall and skin.

[e]

o

Monitor the mice for post-operative recovery.
e Drug Treatment:
o Allow the tumors to establish for 7-10 days.

o Randomize the mice into treatment groups (e.g., vehicle, brequinar alone, CNX-774 alone,
combination).

o Administer the drugs via a suitable route (e.g., oral gavage for CNX-774, intraperitoneal
injection for brequinar) at predetermined doses and schedules.

e Monitoring Tumor Growth and Survival:

o Monitor tumor growth using a non-invasive imaging modality such as bioluminescence
imaging or high-frequency ultrasound.

o Measure the tumor volume at regular intervals.
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o Monitor the body weight and overall health of the mice.

o Record the survival of the mice in each treatment group.

o Data Analysis:
o Plot the tumor growth curves for each treatment group.
o Perform statistical analysis to compare the tumor growth and survival between the groups.

o A Kaplan-Meier survival analysis should be performed.

Visualizations
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Caption: Mechanism of CNX-774 in overcoming resistance to DHODH inhibitors.
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Caption: Experimental workflows for in vitro and in vivo studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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